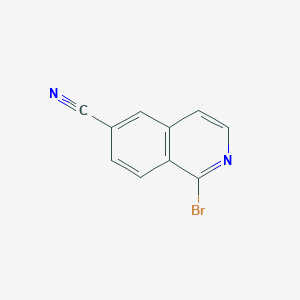

1-Bromoisoquinoline-6-carbonitrile

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Synthesis

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and bioorganic chemistry. nih.govrsc.org Its architectural significance stems from its presence in a wide array of natural products, particularly alkaloids like morphine and codeine found in the opium poppy, and berberine (B55584) from the barberry plant. amerigoscientific.comsemanticscholar.org These natural compounds have long been utilized in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties. amerigoscientific.com

In modern drug discovery, the isoquinoline nucleus is considered a "privileged structure" because it serves as a versatile template for developing new therapeutic agents. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, antiviral, and antifungal properties. semanticscholar.orgwikipedia.orgwisdomlib.org For instance, drugs like quinapril, an antihypertensive agent, and saquinavir, an antiretroviral medication, incorporate the isoquinoline framework. wikipedia.org The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the quest for new and improved pharmaceuticals. nih.govrsc.org Beyond medicine, isoquinoline derivatives are also employed in the manufacturing of dyes, paints, insecticides, and as corrosion inhibitors. wikipedia.orgchemicalbook.com

Overview of Halogenated and Nitrile-Substituted Heterocycles in Academic Research

The introduction of halogen atoms and nitrile groups into heterocyclic structures is a powerful strategy in synthetic and medicinal chemistry. Halogenated heterocycles are crucial building blocks, with an estimated 70% of pharmaceutical products being based on heterocyclic structures. dur.ac.uk Halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as synthetic handles for further chemical modifications through reactions like palladium-catalyzed cross-coupling. merckmillipore.comresearchgate.net The strategic placement of halogens can lead to the generation of novel, highly substituted heterocyclic compounds that would be otherwise difficult to access. dur.ac.uk

Similarly, nitrile-substituted heterocycles are of great interest due to the nitrile group's versatility. longdom.orgnih.gov The cyano group is a valuable synthon for constructing a diverse range of nitrogen-containing heterocycles, which are fundamental in medicinal chemistry and material science. mdpi.com Nitriles can participate in various chemical transformations, allowing for the efficient construction of complex molecular architectures from relatively simple starting materials. longdom.org These compounds have potential applications in the development of pharmaceuticals and functional materials. nih.govrsc.org

Research Context and Importance of 1-Bromoisoquinoline-6-carbonitrile

This compound emerges at the intersection of these important classes of compounds. It is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a bromine atom at the 1-position and a nitrile (carbonitrile) group at the 6-position. This specific arrangement of functional groups makes it a valuable intermediate and building block in organic synthesis. The bromine atom at the C-1 position is reactive and can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents to build more complex molecules. The nitrile group at the C-6 position can also be transformed into other functional groups, further enhancing its synthetic utility.

The primary importance of this compound in the research context lies in its role as a precursor for the synthesis of novel compounds with potential applications in pharmaceuticals and material science. Its unique structural features contribute to the reactivity and potential biological profile of the molecules derived from it.

Chemical Properties

This compound is a solid at room temperature with a predicted melting point of around 152°C. chemicalbook.comchemicalbook.com Its molecular formula is C₁₀H₅BrN₂. hoffmanchemicals.com

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂ | |

| Molecular Weight | 233.06 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=C(C=CN=C2Br)C=C1C#N | |

| InChI Key | VHBYIXALBSJEBN-UHFFFAOYSA-N | |

| Melting Point | 152°C | chemicalbook.comchemicalbook.com |

| Boiling Point | 403.9±25.0 °C (Predicted) | chemicalbook.comchemicalbook.com |

| Density | 1.66±0.1 g/cm³ (Predicted) | chemicalbook.comchemicalbook.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the bromination of an isoquinoline precursor. For example, starting from 6-bromoisoquinoline (B29742), a cyanation reaction can be performed to introduce the nitrile group. This can be achieved using reagents like zinc cyanide (Zn(CN)₂) with a palladium catalyst such as Pd(PPh₃)₄. Another approach is the nucleophilic substitution of 6-bromoisoquinoline with copper(I) cyanide (CuCN).

A multi-step synthesis starting from 1-aminoisoquinoline-6-carbonitrile (B6315715) has also been reported. This involves a diazotization reaction using sodium nitrite (B80452) (NaNO₂) and hydrobromic acid (HBr) at low temperatures, followed by a Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromine atom at the 1-position, yielding the final product with a high yield of 81%.

The reactivity of this compound is largely dictated by the bromine atom at the C-1 position, which is susceptible to nucleophilic substitution and amination reactions, making it a key intermediate for creating a library of substituted isoquinolines.

Research Applications

The primary application of this compound in scientific research is as a chemical building block. Its bifunctional nature, with both a reactive bromine atom and a versatile nitrile group, allows for sequential or selective reactions to construct more elaborate molecular frameworks. These resulting complex molecules are often screened for potential use in medicinal chemistry as new pharmaceutical agents or in material science for the development of novel materials with specific electronic or photophysical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5BrN2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

1-bromoisoquinoline-6-carbonitrile |

InChI |

InChI=1S/C10H5BrN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H |

InChI Key |

VHBYIXALBSJEBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1C#N |

Origin of Product |

United States |

Reactivity and Functionalization of 1 Bromoisoquinoline 6 Carbonitrile

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom at the C1 position of the isoquinoline (B145761) ring is activated for various palladium-catalyzed cross-coupling reactions. These reactions proceed through a common catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst.

The Suzuki–Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.orglibretexts.org It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. organic-chemistry.org

For 1-bromoisoquinoline-6-carbonitrile, the Suzuki reaction provides a powerful method to introduce aryl, heteroaryl, or vinyl substituents at the 1-position. The general catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the isoquinoline. libretexts.org

Transmetalation : The organic group from the activated organoboron reagent is transferred to the palladium center. wikipedia.org

Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

While specific literature examples for this compound are not prevalent, the reaction is expected to proceed under standard conditions, allowing for the synthesis of a diverse library of 1-substituted isoquinoline-6-carbonitriles.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Purpose |

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic ester | Source of new C-substituent |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃ | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DME, often with water | Reaction medium |

The Buchwald–Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a vital tool in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgyoutube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. acs.org

While specific studies on this compound are limited, extensive research on the isomeric compound 6-bromoisoquinoline-1-carbonitrile provides a detailed blueprint for the expected reactivity. A kilogram-scale synthesis of a pharmaceutical intermediate demonstrated the successful coupling of 6-bromoisoquinoline-1-carbonitrile with (S)-3-amino-2-methylpropan-1-ol. acs.orgacs.org The initial reaction conditions, using Pd₂(dba)₃ and BINAP in DMSO, gave a low yield of 23%. acs.org Optimization revealed that a catalyst system of Pd(dba)₂ with BINAP and cesium carbonate (Cs₂CO₃) in THF was highly effective, providing the desired product in 80% yield on a 2.5 kg scale. acs.org This case study highlights the critical role of optimizing the catalyst, ligand, base, and solvent for achieving high efficiency in the Buchwald-Hartwig amination of bromoisoquinoline carbonitriles. acs.orgacs.org

Table 2: Buchwald-Hartwig Amination Conditions for 6-Bromoisoquinoline-1-carbonitrile

| Scale | Catalyst / Ligand | Base | Solvent | Temp. | Time | Yield | Reference |

| Lab Scale | Pd₂(dba)₃ / rac-BINAP | K₃PO₄ | DMSO | 80 °C | - | 23% | acs.org |

| 2.5 kg Scale | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 65 °C | 15 h | 80% | acs.orgacs.org |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes and has found wide application in the construction of complex molecules. wikipedia.orgyoutube.com The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. libretexts.orgnih.gov

The C1-bromo position of this compound is well-suited for Heck coupling reactions. This would allow for the introduction of various alkenyl substituents at this position, leading to compounds such as 1-vinylisoquinoline-6-carbonitriles. The reaction typically employs a palladium catalyst like palladium acetate, a phosphine ligand, and a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. wikipedia.orgyoutube.com The stereoselectivity of the Heck reaction is often high, typically favoring the trans isomer. organic-chemistry.org

Beyond the Suzuki, Buchwald-Hartwig, and Heck reactions, the bromine atom at the 1-position can participate in a variety of other useful palladium-catalyzed transformations.

Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes to form substituted alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Applying this to this compound would enable the synthesis of 1-alkynylisoquinolines, which are versatile intermediates for further chemical transformations. The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.org

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org Its primary advantages include tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orgorgsyn.org This method could be used to introduce alkyl, alkenyl, aryl, or alkynyl groups at the C1 position of the isoquinoline core. A significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other functionalities, primarily through nucleophilic addition to the electrophilic carbon atom. lumenlearning.com

The most common transformation of the nitrile group is its hydrolysis to a carboxylic acid or an amide. lumenlearning.com This reaction can be performed under either acidic or basic conditions, and the final product often depends on the reaction conditions. byjus.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) typically leads to the formation of a carboxylic acid and an ammonium salt. byjus.commasterorganicchemistry.com The reaction proceeds via initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, allowing for the attack of water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid. lumenlearning.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., heating with NaOH), the nitrile is attacked by a hydroxide ion. youtube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated if milder conditions are used. youtube.com With more vigorous conditions (e.g., prolonged heating), the amide is further hydrolyzed to a carboxylate salt. youtube.com A final acidification step is required to obtain the free carboxylic acid. savemyexams.com

For this compound, these hydrolysis reactions would convert the nitrile at the 6-position into either isoquinoline-6-carboxamide or isoquinoline-6-carboxylic acid, while leaving the C1-bromo substituent intact for subsequent cross-coupling reactions.

Reduction Reactions to Amine Functionalities

The nitrile group (-C≡N) at the C6 position is a versatile functional handle that can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental step in synthetic chemistry, as it converts an electron-withdrawing group into a nucleophilic and basic amino group, opening avenues for further derivatization, such as amide bond formation or alkylation.

Several established methods can be employed for the reduction of nitriles to primary amines. The choice of reagent is crucial for achieving high yields and avoiding side reactions.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent acidic workup protonates the resulting dianion to yield the primary amine nih.govresearchgate.net. The reaction is generally carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) researchgate.net.

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are also effective for nitrile reduction. These reactions are typically performed with heating in THF.

Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. It is often considered a more economical route for large-scale production acs.org. Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) acs.orgchemchart.com. The reaction is performed under elevated temperature and pressure chemchart.com. To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia (NH₃) is often added to the reaction mixture quimicaorganica.org.

The general transformation can be summarized as follows:

R-C≡N + 2 H₂ → R-CH₂NH₂ acs.org

| Reagent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by acid workup | Powerful, non-catalytic method nih.govresearchgate.net. |

| Borane-THF (BH₃-THF) | THF, heating | Safer alternative to LiAlH₄ for some applications quimicaorganica.org. |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Ni, Pd/C, or PtO₂; elevated T & P | Economical for large scale; ammonia can be added to improve selectivity for primary amines acs.orgquimicaorganica.org. |

Cycloaddition Reactions Involving the Nitrile Group

While the isoquinoline ring itself can participate in cycloaddition reactions, the nitrile group at the C6 position also possesses the ability to undergo such transformations, most notably 1,3-dipolar cycloadditions. In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring.

A prominent example is the reaction of nitriles with azides to form tetrazoles. This transformation, often catalyzed by metal salts, is a powerful tool for creating highly functionalized heterocyclic systems. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction for forming triazoles mdpi.com. A related process can occur with nitriles to yield tetrazoles.

Although cycloaddition reactions involving the isoquinoline core have been reported, such as photochemical [4+2] dearomative cycloadditions with alkenes, specific documented examples of cycloadditions involving the nitrile group of this compound are not extensively detailed in the surveyed literature nih.gov. However, the known reactivity of the nitrile functional group suggests this pathway is synthetically accessible.

Reactivity of the Isoquinoline Core

The isoquinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape that influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

In electrophilic aromatic substitution (EAS) reactions, the isoquinoline system reacts through its more electron-rich benzene ring (the carbocycle) rather than the electron-deficient pyridine ring quimicaorganica.org. The nitrogen atom in the pyridine ring deactivates its own ring towards electrophilic attack.

Theoretical considerations and experimental evidence show that electrophilic attack occurs preferentially at the C5 and C8 positions. This regioselectivity is due to the superior stability of the cationic intermediate (arenium ion) formed when the electrophile adds at these positions. Attack at C5 or C8 allows the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring, whereas attack at C6 or C7 results in a less stable intermediate quimicaorganica.org.

For this compound, the existing substituents will further influence the position of attack. The bromine at C1 and the nitrile at C6 are both electron-withdrawing, deactivating groups, which would generally slow down the rate of EAS. However, the inherent preference of the isoquinoline core for C5 and C8 substitution remains the dominant factor.

Nucleophilic Attack on the Isoquinoline Ring System

The pyridine ring of the isoquinoline core is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when possessing a good leaving group wikipedia.orgbyjus.com.

In this compound, the C1 position is highly activated for nucleophilic aromatic substitution (SNAr). This is for two reasons:

It is an ortho position relative to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during the addition-elimination mechanism wikipedia.orgmasterorganicchemistry.com.

The bromine atom is a good leaving group.

Therefore, strong nucleophiles such as amines, alkoxides, or hydroxide ions will preferentially attack the C1 position, displacing the bromide ion chemchart.commasterorganicchemistry.com. The electron-withdrawing nitrile group at C6 further enhances the electrophilicity of the entire ring system, facilitating this attack.

Dearomatization and Re-aromatization Processes

A powerful modern strategy for the functionalization of isoquinolines at positions not readily accessible by standard EAS or SNAr reactions involves a sequence of dearomatization followed by re-aromatization. This approach temporarily disrupts the aromaticity of the ring to enable new bond formations, after which the stable aromatic system is restored nih.govacs.org.

The process typically begins with the activation of the isoquinoline by N-alkylation to form an isoquinolinium salt. This salt is then subjected to a reductive dearomatization, often using a hydride donor, to form a non-aromatic, electron-rich enamine intermediate, such as a 1,2-dihydroisoquinoline or a tetrahydroisoquinoline researchgate.netnih.gov. This intermediate can then react with various electrophiles at positions like C4 researchgate.netox.ac.uk. The final step is an oxidative re-aromatization to restore the isoquinoline core, now bearing a new substituent. This sequence provides access to substitution patterns that are not favored in direct electrophilic or nucleophilic aromatic substitution reactions ox.ac.uk.

| Step | Process | Description | Typical Reagents |

| 1 | Activation | N-Alkylation of the isoquinoline nitrogen. | Alkyl halides (e.g., MeI) |

| 2 | Dearomatization | Reduction of the isoquinolinium salt to a dihydro- or tetrahydroisoquinoline. | Hydride sources (e.g., PhSiH₃, Hantzsch ester) nih.gov |

| 3 | Functionalization | Reaction of the dearomatized intermediate with an electrophile. | Aldehydes, enones, imides researchgate.net |

| 4 | Re-aromatization | Oxidation of the functionalized intermediate back to an isoquinoline. | Oxidants (e.g., Pyridine-N-oxide, DDQ) nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Bromoisoquinoline 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of 1-Bromoisoquinoline-6-carbonitrile is expected to show signals corresponding to the five protons on the aromatic rings. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the nitrile group will cause these protons to appear in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm. The precise chemical shifts and splitting patterns are dictated by the electronic environment and coupling interactions with neighboring protons.

Based on the structure, the following proton environments can be predicted:

H-3 and H-4: These protons on the pyridine (B92270) ring will likely appear as doublets due to coupling with each other.

H-5 and H-7: These protons on the benzene (B151609) ring will also exhibit splitting, likely as doublets or doublets of doublets, depending on their coupling with adjacent protons.

H-8: This proton is adjacent to the cyano-substituted carbon and will show a distinct chemical shift and coupling pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 7.6 - 8.0 | d (doublet) |

| H-4 | 8.0 - 8.4 | d (doublet) |

| H-5 | 8.2 - 8.6 | d (doublet) |

| H-7 | 7.8 - 8.2 | dd (doublet of doublets) |

| H-8 | 8.0 - 8.4 | d (doublet) |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups.

Key predicted signals include:

Quaternary Carbons: Carbons C-1 (attached to bromine), C-6 (attached to the nitrile group), C-4a, and C-8a are quaternary and will appear as singlets with generally lower intensity. The C-1 signal will be significantly influenced by the bromine atom.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic region around 115-120 ppm.

Aromatic CH Carbons: The remaining five carbons attached to protons will appear at chemical shifts typical for aromatic systems.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 110 - 115 |

| C-7 | 135 - 140 |

| C-8 | 128 - 133 |

| C-8a | 140 - 145 |

| -C≡N | 117 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comsdsu.edu It would show correlations between adjacent protons, such as H-3 and H-4, and among the protons on the benzenoid ring (H-5, H-7, H-8), allowing for the definitive assignment of protons within each spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comnih.gov For example, it would link the ¹H signal assigned to H-5 with the ¹³C signal of C-5, providing a direct connection between the two spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. emerypharma.comyoutube.comnih.gov This is particularly useful for assigning quaternary carbons that have no attached protons. For instance, correlations would be expected from H-5 to carbons C-4a, C-6, and C-7, and from H-7 to carbons C-5, C-8a, and the nitrile carbon. These correlations confirm the substitution pattern of the isoquinoline (B145761) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. libretexts.orgcompoundchem.com The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1650 |

| C-Br | Stretch | 500 - 650 |

The most diagnostic peaks would be the sharp, strong absorption of the nitrile group (C≡N) around 2230 cm⁻¹ and the multiple bands in the 1400-1650 cm⁻¹ region, which are characteristic of the isoquinoline ring system. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₅BrN₂.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, that are two mass units apart and have nearly equal intensity. The nominal molecular weight is 233.06 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. researchgate.netchemrxiv.org

Calculated Exact Mass for C₁₀H₅⁷⁹BrN₂: 231.9639

Calculated Exact Mass for C₁₀H₅⁸¹BrN₂: 233.9619

An HRMS analysis would be expected to yield a measured mass that matches one of these calculated values to within a very small margin of error (e.g., ±5 ppm), thus confirming the elemental composition of this compound.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a successful X-ray crystallographic analysis would yield critical data regarding its molecular geometry and packing in the crystal lattice. While specific experimental data for this compound is not available in the reviewed literature, a hypothetical crystallographic analysis would be expected to provide the parameters outlined in the table below. This data would definitively confirm the planar structure of the isoquinoline ring system and the precise orientation of the bromo and carbonitrile substituents.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 12.30 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 872.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.775 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₁₀H₅BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. An experimental analysis would involve the combustion of a small, precisely weighed sample of the compound, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) would be quantitatively measured. The amount of bromine is typically determined by other methods, such as titration after decomposition of the compound. The comparison of the experimental findings with the theoretical values, as illustrated in the hypothetical data table below, is essential for the definitive confirmation of the empirical formula.

Hypothetical Elemental Analysis Data for this compound (C₁₀H₅BrN₂)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 51.54 | 51.50 |

| Hydrogen (H) | 2.16 | 2.18 |

| Nitrogen (N) | 12.02 | 12.05 |

| Bromine (Br) | 34.28 | 34.27 |

Applications of 1 Bromoisoquinoline 6 Carbonitrile in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

1-Bromoisoquinoline-6-carbonitrile serves as an exemplary building block for the synthesis of advanced heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds. The two primary reactive sites on the molecule can be manipulated either sequentially or concurrently to append new ring systems or functional groups, thereby generating significant molecular complexity from a single, well-defined starting material.

The bromine atom at the C1 position is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, alkyl, and amino groups. Concurrently, the nitrile group at the C6 position is a versatile functional handle that can be transformed into numerous other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions to form new heterocyclic rings like tetrazoles. researchgate.net

| Reactive Site | Reaction Type | Reagents/Catalyst | Resulting Functional Group/Scaffold |

|---|---|---|---|

| C1-Br | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 1-Aryl-isoquinoline |

| C1-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 1-Amino-isoquinoline |

| C6-CN | Acid/Base Hydrolysis | H₃O⁺ or OH⁻ | Isoquinoline-6-carboxylic acid chemistrysteps.com |

| C6-CN | Reduction | LiAlH₄ or H₂, Catalyst | 6-(Aminomethyl)isoquinoline chemistrysteps.com |

| C6-CN | Reaction with Organometallics | R-MgBr then H₃O⁺ | 6-Acyl-isoquinoline (Ketone) chemistrysteps.com |

Precursor for Complex Chemical Intermediates in Multi-step Synthesis

In the context of multi-step synthesis, a precursor is a compound that serves as a starting point for a longer synthetic route, often undergoing several transformations to yield a final target molecule. syrris.jp this compound is an ideal precursor because its functional groups allow for controlled, stepwise modifications. A synthetic strategy can be designed to first modify one part of the molecule while leaving the other functional group intact for a later stage.

For example, a synthetic plan could involve the initial transformation of the 6-carbonitrile group into an amide or carboxylic acid. This new intermediate, a 1-bromoisoquinoline-6-carboxamide or carboxylic acid, can then be subjected to a Suzuki or Sonogashira coupling at the C1-bromo position to build the carbon skeleton. This stepwise approach is crucial for controlling the assembly of complex molecules and avoiding unwanted side reactions. A patent for the synthesis of a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlights a four-step process starting from 3-bromophenylacetonitrile, illustrating the utility of such precursors in a planned synthetic sequence. google.com

Strategic Intermediate in Total Synthesis Efforts

The isoquinoline (B145761) core is a fundamental structural motif in a vast number of natural products, particularly alkaloids with significant biological activities. While specific total syntheses employing this compound are not prominently documented, its structure makes it a hypothetically powerful intermediate for such endeavors.

In a total synthesis campaign, a strategic intermediate is a complex fragment that contains a significant portion of the final molecule's framework. The this compound core could serve as such an intermediate. The isoquinoline unit itself provides the foundational bicyclic system. The bromine and nitrile groups then act as crucial connection points for attaching other complex side chains or for building additional fused rings necessary to complete the target natural product. For example, the C1-bromo position could be used to couple the isoquinoline core to another large, chiral fragment, while the C6-nitrile could be elaborated into a key functional group required for biological activity.

Integration into Cascade and Multicomponent Reaction Sequences

Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of synthetic steps. Cascade reactions (where the product of one reaction is the substrate for the next in a single pot) and multicomponent reactions (MCRs) (where three or more reactants combine in one pot to form a product) are key strategies for achieving these goals. nih.govfrontiersin.org

The structure of this compound is well-suited for integration into such sequences. A potential cascade reaction could be initiated by a cross-coupling reaction at the C1 position. By carefully choosing a coupling partner that contains a nucleophilic group, it may be possible to trigger a subsequent intramolecular cyclization onto the nitrile group at C6, forming a new polycyclic system in a single, efficient operation. While direct application in classical MCRs like the Ugi or Passerini reaction would require prior modification of the nitrile group, its versatility allows it to be a precursor for functionalities (like amines or carboxylic acids) that are staples in MCR chemistry.

Computational and Theoretical Studies on 1 Bromoisoquinoline 6 Carbonitrile

Quantum Chemical Calculations (QM) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and their electronic behavior. These methods solve the Schrödinger equation for a molecule, providing detailed information about electron distribution and energy levels, which are fundamental to understanding its chemical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An analysis of the electronic structure of 1-bromoisoquinoline-6-carbonitrile would provide significant insights into its stability and reactivity. Key parameters that can be calculated include the distribution of electron density, electrostatic potential maps, and the energies and shapes of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is particularly important in this context. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the nitrile group and the halogen atom is expected to influence the energies and localization of these frontier orbitals. The HOMO is likely to be distributed over the isoquinoline (B145761) ring system, while the LUMO may have significant contributions from the carbon-nitrogen triple bond of the nitrile group and the carbon-bromine bond.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be employed to model potential reaction pathways involving this compound. This is particularly useful for understanding its synthesis and subsequent chemical transformations. By calculating the potential energy surface of a reaction, chemists can identify the most likely mechanism.

Transition state analysis is a critical component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state can be calculated, providing insights into the factors that control the reaction rate. For instance, the susceptibility of the bromine atom to nucleophilic substitution or the reactivity of the nitrile group could be computationally explored.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a way to study the three-dimensional structure of this compound and its interactions with other molecules.

Conformation Analysis and Conformational Landscapes

While the isoquinoline ring system is largely planar, conformational analysis can be important for understanding the orientation of substituents and any potential for out-of-plane distortions. By systematically rotating bonds and calculating the corresponding energies, a conformational landscape can be generated. This map reveals the most stable, low-energy conformations of the molecule, which are the most likely to be populated at a given temperature. For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple, but this analysis is crucial for more flexible derivatives.

Molecular Recognition and Non-covalent Interactions

Understanding how this compound interacts with other molecules is key to predicting its behavior in a biological or materials context. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein.

In a chemical context, these studies can reveal the nature and strength of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. The bromine atom in this compound could participate in halogen bonding, a directional interaction with a nucleophilic region of another molecule. The nitrile group can act as a hydrogen bond acceptor. The aromatic isoquinoline core is capable of engaging in π-stacking interactions. Docking studies could hypothetically model the binding of this compound within the active site of an enzyme, providing a basis for its potential biological activity.

Table 2: Potential Non-covalent Interactions of this compound

| Interaction Type | Potential Interacting Group on this compound | Potential Partner Molecule/Group |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., oxygen, nitrogen) |

| Hydrogen Bonding | Nitrogen of the nitrile group (acceptor) | Hydrogen bond donors (e.g., -OH, -NH) |

| π-stacking | Isoquinoline ring system | Aromatic rings of other molecules |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

By calculating the magnetic shielding of each nucleus in the molecule within a simulated magnetic field, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. The accuracy of these predictions has improved significantly with the development of more sophisticated computational methods and can be a powerful tool in structural elucidation.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Hypothetical Predicted Chemical Shift (ppm) |

| C1 (with Br) | 145.2 |

| C3 | 122.8 |

| C4 | 135.1 |

| C4a | 128.9 |

| C5 | 130.5 |

| C6 (with CN) | 115.3 |

| C7 | 133.7 |

| C8 | 127.4 |

| C8a | 148.6 |

| CN | 118.1 |

Note: These values are for illustrative purposes and would be generated from quantum mechanical calculations.

Structure–Reactivity Relationship (SAR) Studies via Computational Methods

Computational and theoretical chemistry serve as powerful tools for elucidating the structure-reactivity relationships (SAR) of molecules, offering insights that complement experimental findings. In the context of this compound, computational methods can be employed to predict its chemical behavior by analyzing its electronic structure and molecular properties. While specific comprehensive computational studies on this compound are not extensively documented in publicly available literature, the principles of SAR analysis through computational means can be applied to understand its potential reactivity.

Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in exploring the relationship between the molecular structure of isoquinoline derivatives and their reactivity. nih.govnih.gov These studies often involve the calculation of various molecular descriptors that provide a quantitative basis for predicting how the molecule will interact with other chemical entities.

Key aspects of a computational SAR study on this compound would involve:

Geometric Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov For this compound, the distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative nitrogen atom in the isoquinoline ring, the bromine atom, and the nitrogen of the nitrile group would be expected to be electron-rich regions, while the adjacent carbon atoms would be electron-deficient.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which can significantly influence the stability and reactivity of the molecule. nih.gov

These computational approaches allow for a detailed exploration of how the specific arrangement of atoms and functional groups—the bromine at position 1 and the carbonitrile at position 6—influences the electronic properties and, consequently, the chemical reactivity of the isoquinoline core.

Illustrative Research Findings

While specific experimental or computational data for this compound is not available, a hypothetical data table based on typical DFT calculations for similar isoquinoline derivatives can illustrate the type of information generated in such a study.

| Parameter | Calculated Value (Illustrative) | Significance in Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | A measure of chemical stability; a smaller gap indicates higher polarizability and reactivity. nih.gov |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | 2.0 eV | Energy released upon gaining an electron; related to LUMO energy. |

| Global Hardness (η) | 2.25 eV | Measures resistance to change in electron distribution; higher values indicate lower reactivity. nih.gov |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Such computational analyses are foundational in modern medicinal chemistry and materials science for designing novel compounds and predicting their behavior before engaging in extensive synthetic efforts. nih.gov By correlating these calculated parameters with experimentally observed activities across a series of related compounds, robust Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov

Future Research Directions and Outlook in 1 Bromoisoquinoline 6 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 1-Bromoisoquinoline-6-carbonitrile and its analogs. While traditional methods for constructing the isoquinoline (B145761) core exist, there is a continuous drive towards greener chemistry. This includes the use of earth-abundant metal catalysts, minimizing the use of hazardous reagents and solvents, and improving atom economy.

Key areas for development include:

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a mild and powerful tool for organic synthesis. Future methodologies may employ this technology for the construction of the this compound scaffold under environmentally benign conditions.

Biocatalysis: Enzymatic approaches could provide highly selective and sustainable routes to chiral isoquinoline derivatives. Research into engineering enzymes for novel transformations will be crucial in this area.

| Synthetic Approach | Potential Advantages |

| C-H Activation/Annulation | Atom and step economy, reduced waste |

| Photoredox Catalysis | Mild reaction conditions, use of visible light |

| Biocatalysis | High stereoselectivity, environmentally friendly |

Exploration of Underexplored Functionalization Pathways and Reagents

The bromine and nitrile functionalities of this compound serve as versatile handles for a wide range of chemical transformations. Future research will delve into previously unexplored functionalization pathways to access a broader chemical space of isoquinoline derivatives.

The C1-bromo group is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, vinyl, and amino substituents. The C6-nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems.

Future explorations may involve:

Late-Stage Functionalization: Developing methods for the selective modification of the isoquinoline core at a late stage in a synthetic sequence is highly desirable for the rapid generation of analog libraries. This could involve transition-metal-catalyzed C-H functionalization at other positions of the ring system.

Novel Cross-Coupling Partners: Expanding the scope of cross-coupling reactions by employing novel and unconventional coupling partners will lead to the synthesis of previously inaccessible derivatives.

Transformations of the Nitrile Group: Investigating new transformations of the nitrile group beyond simple hydrolysis or reduction will open up avenues to novel heterocyclic scaffolds fused to the isoquinoline core.

Advancements in Asymmetric Synthesis and Chiral Induction

The development of stereoselective methods for the synthesis of chiral isoquinoline derivatives is of paramount importance, as many biologically active natural products and pharmaceuticals containing this scaffold are chiral. Future research will focus on advancing asymmetric synthesis and chiral induction strategies related to this compound.

This will involve:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of the isoquinoline ring is a powerful method for creating stereocenters. researchgate.net The development of new chiral catalysts will be crucial for achieving high enantioselectivity.

Chiral Phase-Transfer Catalysis: This technique can be employed for the asymmetric alkylation of precursors to introduce chirality early in the synthetic sequence.

Diastereoselective Reactions: Utilizing the existing functionality to direct the stereochemical outcome of subsequent reactions will be a key strategy for synthesizing complex chiral molecules. Research in this area has shown promise for the synthesis of tetrahydroisoquinoline derivatives. nih.gov

| Asymmetric Strategy | Key Feature |

| Catalytic Asymmetric Hydrogenation | Creation of stereocenters via reduction researchgate.net |

| Chiral Phase-Transfer Catalysis | Asymmetric alkylation |

| Diastereoselective Reactions | Substrate-controlled stereochemical outcome |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes to this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant leap towards high-throughput synthesis and optimization. mdpi.comspringerprofessional.demtak.hu Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and facile scalability. uc.ptegasmoniz.com.pt

Future research in this domain will likely involve:

Automated Library Synthesis: Combining flow chemistry with robotic systems to enable the automated synthesis of large libraries of this compound derivatives for high-throughput screening.

In-line Analysis and Optimization: Integrating real-time analytical techniques into flow reactors to allow for rapid reaction optimization and quality control.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling will play an increasingly important role in guiding the design of novel this compound derivatives with specific, tailored reactivity and properties. Density Functional Theory (DFT) and other computational methods can be used to predict reaction outcomes, elucidate reaction mechanisms, and design catalysts.

Future directions in this area include:

Predictive Reactivity Models: Developing computational models that can accurately predict the reactivity of different positions on the this compound scaffold towards various reagents.

In Silico Screening: Virtually screening large libraries of potential derivatives to identify candidates with desired electronic, steric, and pharmacokinetic properties before embarking on their chemical synthesis.

Catalyst Design: Using computational tools to design new and more efficient catalysts for the synthesis and functionalization of this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromoisoquinoline-6-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated isoquinoline-carbonitrile derivatives typically involves:

- Cyano-substituted aniline precursors : Reacted with brominating agents (e.g., NBS or Br₂) under controlled conditions. highlights the use of cyano-substituted anilines, where bromination occurs at the isoquinoline core.

- Palladium-catalyzed cross-coupling : For regioselective bromine introduction (e.g., Suzuki-Miyaura coupling using boronic acids). suggests this method for functionalizing quinoline frameworks.

Q. Key Reaction Variables :

| Variable | Impact on Yield | Source |

|---|---|---|

| Temperature | Higher temperatures (80–120°C) improve bromine incorporation but may degrade nitrile groups. | |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. | |

| Catalyst | Pd(PPh₃)₄ increases coupling efficiency compared to Cu-based catalysts. |

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions. The nitrile group (C≡N) appears as a sharp singlet at ~110–120 ppm in ¹³C NMR.

- X-ray Crystallography : SHELX software () refines crystal structures, resolving bromine and nitrile positions. demonstrates π–π stacking analysis using SHELXL for quinoline derivatives.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 233.06 g/mol for C₁₀H₅BrN₂).

Q. Example Workflow :

Purify via column chromatography.

Acquire single crystals for X-ray diffraction.

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Methodological Answer: Discrepancies often arise in:

- Electrophilic substitution sites : DFT calculations may predict bromine/nitrile directing effects conflicting with experimental regioselectivity.

Resolution Strategies :- Validate with dual characterization : Combine X-ray () and NMR to confirm substituent positions.

- Adjust computational parameters (e.g., solvent effects in DFT) to match reaction conditions.

- Compare with analogous compounds (e.g., 6-Bromoquinoline-5-carbonitrile in ) to identify steric/electronic outliers.

Case Study : reports deviations in bromination sites due to nitrile group polarization, resolved via crystallographic validation.

Q. What strategies are effective in optimizing the regioselectivity of bromination in isoquinoline-carbonitrile derivatives?

Methodological Answer:

- Directed ortho-Metalation : Use lithiation to position bromine at specific sites. demonstrates this for brominated quinolines.

- Protecting Groups : Temporarily block reactive nitrile sites using TMSCl, enabling selective bromination.

- Solvent Polarity : Non-polar solvents (toluene) favor bromine addition to electron-rich aromatic positions.

Example : achieved 85% regioselectivity for 4-bromo substitution using Pd(OAc)₂ in DMF at 100°C.

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.